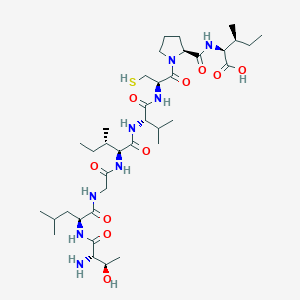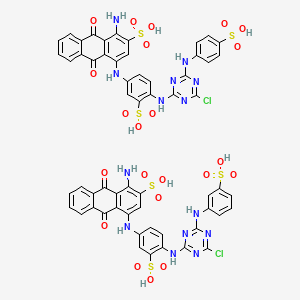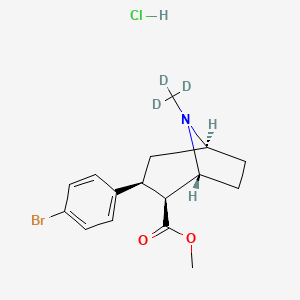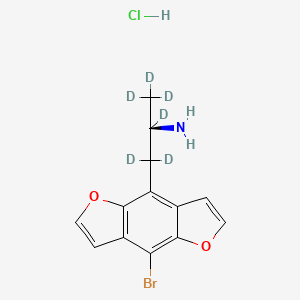![molecular formula C20H30O5 B12429562 (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by multiple hydroxyl groups and a hydroxymethyl group, making it a highly functionalized molecule. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[1030One common synthetic route involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions . These reactions typically require specific conditions, such as the presence of O-acyl oximes and α-amino ketones, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, the compound’s hydroxyl and hydroxymethyl groups make it a potential candidate for studying enzyme-substrate interactions. It can be used to investigate the mechanisms of various biological processes.
Medicine
In medicine, the compound’s unique structure and functional groups make it a potential lead compound for drug discovery. It can be used to develop new pharmaceuticals with specific biological activities.
Industry
In industry, the compound can be used as an intermediate in the production of fine chemicals and specialty materials. Its functional groups allow for further chemical modifications to produce desired products.
作用机制
The mechanism of action of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target proteins, influencing their activity. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the function of enzymes or receptors.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with a similar tricyclic structure but different functional groups.
Dye Sensitized Solar Cell Compounds: Compounds used in dye-sensitized solar cells with similar functional groups but different applications.
Uniqueness
The uniqueness of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one lies in its combination of multiple hydroxyl groups and a hydroxymethyl group with a tricyclic structure. This combination of features makes it a versatile compound with diverse applications in various fields of scientific research.
属性
分子式 |
C20H30O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one |
InChI |
InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7+,12-5-/t11-,13-,14+,15-,16-,17+,20+/m0/s1 |
InChI 键 |
XKXYJTIBKZGIPR-FHSYCQNBSA-N |
手性 SMILES |
C[C@H]1C[C@]2([C@@H]([C@H]1O)[C@@H](/C(=C\C[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)/CO)O)O |
规范 SMILES |
CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)

![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)


![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)




![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
